Product packaging for SV40 T-Ag-derived NLS peptide (TFA)(Cat. No.:)

SV40 T-Ag-derived NLS peptide (TFA)

Cat. No.: B10857561
M. Wt: 1604.8 g/mol
InChI Key: ILYMMYQLDJFXSF-QZMHLKEXSA-N
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Description

Overview of Nucleocytoplasmic Transport Mechanisms

The exchange of molecules between the nucleus and the cytoplasm is a constant and vital activity in eukaryotic cells. numberanalytics.com This bidirectional traffic, known as nucleocytoplasmic transport, ensures that proteins and RNA molecules are in the right place at the right time to carry out their functions. numberanalytics.com The nuclear envelope, a double membrane surrounding the nucleus, is punctuated by nuclear pore complexes (NPCs), which act as the sole gateways for this molecular transit. nih.govneurology.org

Transport through the NPC can be either passive or active. numberanalytics.com Small molecules can diffuse freely through the pore, while larger molecules, such as most proteins and RNAs, require an active, energy-dependent process. numberanalytics.comnih.gov This active transport relies on a family of transport receptors, including importins and exportins, which recognize specific signals on their cargo molecules. neurology.orgnih.gov The directionality of this transport is governed by a gradient of the small GTPase Ran. neurology.orgnih.gov

Significance of Nuclear Localization Signals in Eukaryotic Cellular Processes

Nuclear localization signals are crucial for ensuring that proteins required for nuclear functions, such as DNA replication, transcription, and ribosome biogenesis, are efficiently delivered to the nucleus. fiveable.me These signals are typically short stretches of positively charged amino acids, like lysine (B10760008) and arginine, that are recognized and bound by importin proteins. wikipedia.org Without a functional NLS, nuclear proteins would remain in the cytoplasm, unable to perform their essential roles. fiveable.me The precise regulation of nuclear protein import is critical for a wide range of cellular processes, including cell cycle progression, signal transduction, and developmental programs. numberanalytics.com

Historical Context: Discovery and Characterization of the SV40 Large T-Antigen NLS

The first NLS to be identified was that of the Simian Virus 40 (SV40) large tumor antigen (T-antigen). wikipedia.org SV40 is a polyomavirus that was discovered in 1960. wikipedia.org Its large T-antigen is a multifunctional protein that plays a key role in viral DNA replication and the transformation of host cells. wikipedia.orgnih.gov

Pioneering experiments involving the microinjection of purified nuclear proteins into the cytoplasm of frog oocytes demonstrated that these proteins could accumulate in the nucleus. wikipedia.org Subsequent research focused on identifying the specific signals responsible for this nuclear targeting. Through a series of elegant experiments involving mutations and deletions, the minimal NLS of the SV40 large T-antigen was pinpointed to the amino acid sequence Pro-Lys-Lys-Lys-Arg-Lys-Val (PKKKRKV). wikipedia.orgnih.gov This "classical" monopartite NLS has since become a prototypic example and a widely used tool in cell biology research. wikipedia.org

The discovery of the SV40 T-antigen NLS was a landmark achievement that opened the door to understanding the molecular basis of nucleocytoplasmic transport. It provided a concrete example of a targeting signal and paved the way for the identification of other NLSs and the elucidation of the importin-mediated transport pathway.

Detailed Research Findings

The SV40 T-Ag-derived NLS peptide has been the subject of extensive research, leading to a detailed understanding of its function and mechanism of action.

FeatureDescription
Sequence The minimal functional NLS from SV40 large T-antigen is the seven-amino-acid peptide Pro-Lys-Lys-Lys-Arg-Lys-Val (PKKKRKV). wikipedia.organaspec.com
Binding Partner The SV40 NLS is recognized and bound with high affinity by the importin α subunit of the importin α/β heterodimer. biorxiv.org
Mechanism of Action Once bound to importin α, the cargo-importin complex is transported through the nuclear pore complex. Inside the nucleus, the complex is dissociated by the binding of Ran-GTP to importin β, releasing the cargo into the nucleoplasm. wikipedia.org
Utility in Research Due to its high efficiency, the SV40 NLS is widely used as a tag to direct non-nuclear proteins or other molecules, such as DNA and nanoparticles, to the nucleus. medchemexpress.comnih.govgenscript.com
Modified Peptides Researchers have created modified versions of the SV40 NLS, such as the Bimax peptides, which exhibit even higher affinity for importin α and can act as potent inhibitors of nuclear import. biorxiv.org
Specificity Studies have shown that the SV40-NLS can exhibit some degree of cell-type specificity in its efficiency of nuclear import. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C68H112F3N19O20S B10857561 SV40 T-Ag-derived NLS peptide (TFA)

Properties

Molecular Formula

C68H112F3N19O20S

Molecular Weight

1604.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C66H111N19O18S.C2HF3O2/c1-37(2)53(63(100)80-46(25-26-51(87)88)59(96)82-48(35-52(89)90)64(101)85-33-13-20-50(85)62(99)81-47(34-38-21-23-39(86)24-22-38)61(98)83-49(36-104)65(102)103)84-60(97)44(17-6-10-30-70)78-58(95)45(19-12-32-74-66(71)72)79-57(94)43(16-5-9-29-69)77-56(93)42(15-4-8-28-68)76-55(92)41(14-3-7-27-67)75-54(91)40-18-11-31-73-40;3-2(4,5)1(6)7/h21-24,37,40-50,53,73,86,104H,3-20,25-36,67-70H2,1-2H3,(H,75,91)(H,76,92)(H,77,93)(H,78,95)(H,79,94)(H,80,100)(H,81,99)(H,82,96)(H,83,98)(H,84,97)(H,87,88)(H,89,90)(H,102,103)(H4,71,72,74);(H,6,7)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-;/m0./s1

InChI Key

ILYMMYQLDJFXSF-QZMHLKEXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C3CCCN3.C(=O)(C(F)(F)F)O

Origin of Product

United States

Sv40 T Ag Derived Nls Peptide: Defining Characteristics and Structure Function Relationships

Classification as a Classical Monopartite Nuclear Localization Signal

Nuclear localization signals are broadly categorized, with the "classical" NLSs being the most studied. These are further divided into monopartite and bipartite signals. wikipedia.orgkoreamed.org The SV40 T-Ag NLS is the archetypal example of a classical monopartite NLS. wikipedia.orgkoreamed.orgnih.gov This classification is based on its structure, which consists of a single, short cluster of basic amino acids. wikipedia.orgnih.gov This is in contrast to bipartite signals, which feature two such clusters separated by a spacer region of about 10-12 amino acids. wikipedia.org The discovery of the SV40 T-Ag NLS was a pivotal moment, shifting the understanding of protein trafficking from simple diffusion to a signal-mediated, active transport process. wikipedia.org

Identification of the Minimal NLS Sequence (PKKKRKV)

The first NLS to be identified was the sequence Pro-Lys-Lys-Lys-Arg-Lys-Val (PKKKRKV) within the SV40 large T-antigen. wikipedia.orgnih.gov This seven-amino-acid sequence, corresponding to residues 126-132 of the T-antigen, was found to be both necessary and sufficient for nuclear import. nih.gov When this minimal sequence is fused to a non-nuclear protein, such as β-galactosidase, it can efficiently redirect the fusion protein to the nucleus. nih.gov This core sequence is recognized and bound by the importin α subunit of the nuclear import machinery, initiating the translocation process. nih.govmedchemexpress.com The general consensus sequence for monopartite NLSs has been proposed as K-K/R-X-K/R, a pattern clearly exemplified by the SV40 NLS. wikipedia.org

Extended Sequence Variants and Their Structural Context

While the minimal PKKKRKV sequence is sufficient for nuclear import, sequences flanking this core motif in the native SV40 T-antigen play a significant role in modulating the efficiency and regulation of transport. These extended sequences contain phosphorylation sites that can influence the rate of nuclear accumulation. nih.govnih.gov For example, a region N-terminal to the NLS (residues 111-125) contains sites for kinases like casein kinase II (CKII) and the double-stranded DNA-dependent protein kinase (dsDNA-PK). nih.govnih.gov

Structurally, the monopartite NLS peptide binds in an extended conformation into a major groove on the surface of importin-α. nih.gov This binding pocket is lined with acidic amino acid residues that form favorable electrostatic interactions with the basic residues of the NLS. nih.gov The binding of the NLS to importin-α induces a conformational change that facilitates the subsequent binding of importin-β, which mediates the docking and translocation through the nuclear pore complex. nih.gov Some extended peptides, such as PKKKRKVED, are also commonly used in research to study nuclear import. anaspec.com

Structural Determinants for Nuclear Import Efficiency

The efficiency of nuclear import directed by the SV40 T-Ag NLS is not solely dependent on the presence of the core sequence but is finely tuned by specific structural features, including the identity of the basic residues and the nature of the surrounding amino acids.

Criticality of Basic Residues within the NLS Core

The cluster of positively charged (basic) amino acids—lysine (B10760008) (K) and arginine (R)—is the defining feature of the SV40 NLS and is absolutely critical for its function. nih.gov These residues engage in direct electrostatic interactions with negatively charged residues in the NLS-binding pocket of importin-α. nih.gov Mutational studies have demonstrated the importance of these basic residues. While mutating any single basic residue can reduce nuclear import, some positions are more critical than others. nih.gov The lysine at position 128 (the third residue in the PKKKRKV sequence) is particularly crucial for productive nuclear targeting. nih.govnih.gov Replacing this specific lysine with a non-basic amino acid, or even with the basic amino acid arginine, can severely diminish NLS binding and subsequent nuclear localization. nih.gov

Table 1: Impact of Mutations on SV40 NLS Function
Position in NLS (PKKKRKV)Original ResidueSignificanceEffect of MutationReference
P2 (K128)Lysine (K)Crucial for binding to importin-α and nuclear import.Mutation to Alanine abolishes nuclear localization. Replacement with Arginine severely reduces binding. nih.govnih.gov
P1, P3, P4, P5K, K, R, KContribute to binding efficiency.Mutation reduces, but does not completely abolish, nuclear import. nih.gov

Influence of N-terminal and C-terminal Flanking Sequences on Transport Efficacy

The sequences immediately surrounding the core NLS have a profound impact on the rate and regulation of nuclear transport. koreamed.orgnih.gov Studies have shown that the N-terminal and C-terminal structures adjacent to the minimal NLS can significantly affect the efficiency of nuclear import and the peptide's binding affinity for importin-α. nih.gov For instance, research using long synthetic peptides that include the NLS and its natural flanking sequences from the SV40 T-antigen demonstrated a much more efficient transport of large molecules like Immunoglobulin M (IgM) into the nucleus compared to the minimal NLS peptide alone. nih.gov

Phosphorylation within these flanking regions is a key regulatory mechanism. The N-terminal flanking region of the SV40 T-Ag NLS contains phosphorylation sites for several kinases. nih.govnih.gov

Casein Kinase II (CKII) site (S111/S112): Phosphorylation at this site, located upstream of the NLS, enhances the rate of nuclear transport. nih.gov Introducing a negative charge at this site, mimicking phosphorylation, increases the binding affinity for importin. nih.gov

dsDNA-PK site (S120): This site also regulates the maximal level of nuclear accumulation. Introducing a negative charge at this position via mutation (e.g., Serine to Aspartic acid) was found to increase the rate of nuclear import and enhance binding to importin subunits. nih.gov

These findings indicate that the context in which the NLS is presented is crucial. Flanking sequences can either enhance or inhibit NLS function, providing a sophisticated mechanism for cellular control over protein localization. nih.govnih.govnih.gov

Table 2: Influence of Flanking Regions on SV40 NLS-Mediated Import
Flanking Region FeatureLocationEffect on Nuclear ImportMechanismReference
CKII Phosphorylation SiteN-terminal (S111/S112)Enhances transport rate.Negative charge from phosphorylation increases binding affinity to importin. nih.gov
dsDNA-PK Phosphorylation SiteN-terminal (S120)Enhances maximal nuclear accumulation and transport rate.Negative charge increases NLS recognition by importin and can enhance phosphorylation at the nearby CKII site. nih.gov
Extended Peptide SequenceN- and C-terminalSignificantly improves transport efficiency for large cargo.Provides optimal structural context for importin binding and transport. nih.gov
Terminal Modifications (e.g., FLAG-tag)N- or C-terminalCan abolish nuclear transport activity.Alters the structural presentation of the NLS, hindering importin recognition. nih.gov

Molecular Mechanisms of Sv40 T Ag Derived Nls Peptide Recognition and Translocation

Receptor-Mediated Recognition by the Importin α/β Heterodimer

The journey of a protein bearing the SV40 T-Ag NLS into the nucleus begins with its recognition in the cytoplasm by a heterodimeric receptor complex composed of importin α and importin β. biorxiv.orgnih.gov Importin α acts as an adaptor, directly binding to the NLS of the cargo protein, while importin β mediates the interaction of the resulting complex with the nuclear pore complex (NPC). nih.govyoutube.com

Importin α possesses two distinct NLS binding sites: a major and a minor site. rcsb.orgnih.gov The monopartite SV40 T-Ag NLS has been shown to bind to both of these sites on the importin α receptor. rcsb.org The major binding site is the primary interaction point for monopartite NLSs, while the ability of the SV40 NLS to also occupy the minor site contributes to its high-affinity binding. nih.govportlandpress.com The interaction at these sites is crucial for the subsequent steps of nuclear import.

The specificity of the interaction between the SV40 T-Ag NLS and importin α is rooted in their molecular structures. X-ray crystallography studies have revealed that importin α is composed of a series of armadillo (ARM) repeats, which form a curved structure creating the NLS-binding grooves. nih.govnih.gov The positively charged residues (lysine and arginine) of the SV40 NLS fit into negatively charged pockets within these grooves. nih.gov Specifically, the SV40 NLS peptide, P¹²⁶KKKRKV¹³², binds in an extended conformation across the surface of importin α, with the basic side chains making critical contacts. rcsb.orgnih.gov The interaction is characterized by a network of hydrogen bonds and hydrophobic interactions that ensure a stable and specific binding. portlandpress.com

NLS SequenceBinding Affinity (K D )Key Features
SV40 T-Ag 0.31 ± 0.15 µMMonopartite, binds to both major and minor sites of importin α. nih.gov
Nucleoplasmin 0.19 ± 0.02 µMBipartite, with two basic clusters separated by a linker. nih.gov
ChREBP 3.03 ± 0.95 µMMonopartite, binds only to the major site of importin α. nih.gov
Androgen Receptor (AR) 5 ± 0.1 µMBinds only to the major importin α site. nih.gov

This table compares the binding affinities of different NLS sequences to importin α, highlighting the strong affinity of the SV40 T-Ag NLS.

Once the importin α/NLS-cargo complex is formed, importin β binds to the importin-β binding (IBB) domain of importin α. nih.gov This binding is essential for the subsequent association with the nuclear pore complex (NPC). nih.gov Importin β mediates the docking of the entire trimeric complex (importin β/importin α/NLS-cargo) to the NPC by interacting with specific nucleoporins (NUPs) that contain phenylalanine-glycine (FG) repeats. youtube.com Following docking, importin β facilitates the translocation of the complex through the central channel of the NPC. nih.gov

Dynamics of Nuclear Pore Complex (NPC) Permeation

The movement of the import complex through the NPC is a dynamic and regulated process, dependent on both energy and temperature.

The translocation through the NPC is an active process that requires energy in the form of guanosine (B1672433) triphosphate (GTP) hydrolysis. nih.gov This energy requirement is not for the movement through the pore itself, but for the disassembly of the import complex within the nucleus, which ensures the directionality of the transport. nih.govnih.gov The small GTPase Ran plays a central role in this process. youtube.com In the cytoplasm, Ran is predominantly in its GDP-bound state. Inside the nucleus, the guanine (B1146940) nucleotide exchange factor (GEF) RCC1 promotes the exchange of GDP for GTP, leading to a high concentration of Ran-GTP in the nucleoplasm. nih.gov Upon entering the nucleus, the import complex encounters Ran-GTP, which binds to importin β. nih.gov This binding induces a conformational change in importin β, causing it to release the importin α/NLS-cargo complex. youtube.com The cargo is then released into the nucleoplasm, and the importins are recycled back to the cytoplasm for another round of import. youtube.com

Nuclear import is a temperature-sensitive process. nih.gov Lower temperatures can significantly slow down or even inhibit the translocation of cargo through the NPC. This temperature dependence is likely due to the conformational changes required in the NPC components and the enzymatic reactions involved in the Ran cycle. At lower temperatures, the fluidity of the nuclear envelope and the flexibility of the FG-repeat domains of the nucleoporins may be reduced, impeding the passage of the large import complex. Furthermore, the enzymatic activity of proteins like RanGTPase and its regulators is temperature-dependent, and a decrease in temperature would slow down the GTP hydrolysis cycle that drives the directionality of transport.

Requirement for Heat-Labile Cytosolic Factors

The translocation of SV40 T-Ag NLS-containing molecules across the nuclear envelope is critically dependent on soluble proteins found within the cell's cytoplasm. nih.gov Early in vitro studies using permeabilized cells, which lack soluble cytoplasmic components but have intact nuclei, demonstrated that nuclear protein import would not proceed without the addition of a cytosolic extract. researchgate.net This established that factors present in the cytoplasm are essential for the transport process.

Further investigation revealed that these essential components are proteinaceous, as their activity is lost upon heat treatment, classifying them as "heat-labile cytosolic factors". nih.gov The process mediated by these factors is complex, with research suggesting that at least two distinct soluble fractions are necessary for successful nuclear import, one for binding to the nuclear envelope and another for the subsequent translocation. nih.gov Treatment of the cytosol with N-ethylmaleimide (NEM), a chemical that modifies sulfhydryl groups on proteins, also inhibits both the binding and translocation steps, further confirming the proteinaceous and essential nature of these cytosolic factors. nih.govnih.gov

These factors include the importin superfamily of proteins. Importin-α is responsible for directly recognizing and binding to the classical NLS of the SV40 T-Ag. koreamed.orgnih.gov Subsequently, importin-β binds to the importin-α/NLS-cargo complex and mediates the docking of this complex to the NPC. koreamed.org The coordinated action of these and other cytosolic proteins ensures the efficient and specific delivery of NLS-bearing cargo to the nucleus.

Factor/ConditionRole in SV40 NLS-Mediated ImportSupporting Evidence
Cytosolic Extract Essential for both binding and translocation steps.Import fails in permeabilized cells without the addition of cytosol. researchgate.net
Heat Treatment Inactivates the necessary cytosolic components.Demonstrates the proteinaceous ("heat-labile") nature of the required factors. nih.gov
N-ethylmaleimide (NEM) Inhibits both binding and translocation.Confirms that functional proteins with accessible sulfhydryl groups are required. nih.govnih.gov
Cytosol Dilution Differentially affects binding and translocation.Suggests at least two distinct soluble factors or complexes are involved in the import process. nih.gov

Regulation of Sv40 T Ag Derived Nls Peptide Mediated Nuclear Import

Post-Translational Modification as a Regulatory Mechanism

Post-translational modifications, particularly phosphorylation, in the vicinity of the SV40 T-ag NLS play a pivotal role in controlling its nuclear import. researchgate.net These reversible modifications, carried out by cellular kinases, can significantly alter the properties of the NLS and its interaction with the nuclear import machinery. researchgate.net

The functionality of the SV40 T-ag NLS is significantly influenced by phosphorylation at several key amino acid residues located upstream of the core NLS sequence (amino acids 126-132). nih.govnih.gov These phosphorylation sites act as a regulatory module, controlling the rate and extent of nuclear import. allpeptide.com

Key phosphorylation sites include:

Casein Kinase II (CKII) Site: Located at serines 111 and 112 (S111/S112), this site is a major determinant for the enhancement of nuclear transport. embopress.org Phosphorylation by CKII can accelerate the nuclear import of the SV40 large T-antigen by as much as 50-fold. nih.govallpeptide.com The presence of either Ser111 or Ser112 is sufficient to produce the maximal enhancement of transport rate. embopress.org This enhancement is mechanistically linked to an increased recognition of the NLS by the importin-α/β heterodimer, which is the nuclear import receptor. nih.govresearchgate.net

Cdc2 Kinase Site: A site for the cell division control kinase, p34cdc2, is located at threonine 124 (T124). nih.govcshl.edu Phosphorylation at this site has been shown to inhibit the nuclear import of SV40 T-ag proteins. cshl.edunih.gov This inhibitory effect suggests a mechanism for cell cycle-dependent regulation of T-ag localization. cshl.edu

DNA-dependent Protein Kinase (dsDNA-PK) Site: A phosphorylation site for the double-stranded DNA-dependent protein kinase exists at Serine 120 (S120), situated between the CKII and Cdc2 sites. nih.govnih.gov This site also plays a role in regulating T-ag nuclear import. nih.gov

Phosphorylation at the sites flanking the NLS has distinct and significant effects on both the kinetics and the steady-state accumulation of T-ag in the nucleus.

Rate of Nuclear Import: The phosphorylation of the CKII site at S111/S112 is a primary factor in controlling the rate of nuclear transport. embopress.org Proteins with a functional CKII site are imported into the nucleus much more rapidly than those without it. allpeptide.comembopress.org Similarly, phosphorylation at the Ser120 dsDNA-PK site may also regulate the rate of nuclear import, with studies showing that a phosphomimetic substitution at this position (Asp120) leads to faster nuclear accumulation than the wild type. nih.gov

Maximal Levels of Nuclear Accumulation: While the CKII site primarily affects the rate, other phosphorylation events influence the maximum level of protein that accumulates in the nucleus. allpeptide.com Phosphorylation at the T124 cdk site, for instance, can determine the maximal extent of nuclear accumulation. allpeptide.com Conversely, the dsDNA-PK site at Ser120 appears to regulate the maximal level of nuclear accumulation by enhancing transport; a negative charge at this position, mimicking phosphorylation, results in higher nuclear accumulation. nih.gov In contrast, phosphorylation at T124 by cdc2 kinase strongly inhibits nuclear import, thereby reducing the maximal nuclear levels. cshl.edu

Protein-Protein Interactions Modulating NLS Functionality

Beyond post-translational modifications, the function of the SV40 T-ag NLS can be modulated through direct interactions with other cellular proteins. These interactions can physically obstruct the NLS or otherwise interfere with its recognition by the import machinery.

A key example of this regulatory mechanism is the interaction between the SV40 T-antigen and the retinoblastoma tumor suppressor protein (p110Rb). nih.govnih.gov

Mechanism of Inhibition: The binding of p110Rb to a region on the N-terminus of the T-antigen (amino acids 102-110) negatively regulates its nuclear import. nih.gov This binding significantly reduces the nuclear accumulation of T-ag. nih.gov This inhibitory effect is not due to an impairment of the NLS interaction with the importin receptor but rather seems to be a separate regulatory layer. researchgate.net

Role of Phosphorylation: The inhibitory effect of p110Rb binding can be further enhanced by phosphorylation within the Rb-binding site itself. nih.gov Specifically, phosphorylation at Serine 106 appears to strengthen the association between T-ag and p110Rb, leading to a greater reduction in nuclear import. nih.gov This demonstrates a sophisticated interplay between protein-protein interactions and phosphorylation in controlling T-ag's subcellular localization.

Comparative Analysis of Sv40 T Ag Derived Nls Peptide with Other Nuclear Localization Signals

Distinctions from Bipartite NLSs (e.g., Nucleoplasmin NLS)

The SV40 T-Ag NLS is the canonical example of a monopartite classical NLS (cNLS). nih.gov Its primary distinguishing feature from bipartite NLSs, such as the one found in nucleoplasmin, lies in its structure. wikipedia.orgyoutube.com

Structure: The SV40 T-Ag NLS consists of a single, short stretch of positively charged amino acids (PKKKRKV). wikipedia.orgkoreamed.org In contrast, bipartite NLSs are characterized by two clusters of basic amino acids separated by a spacer region of approximately 10-12 amino acids. nih.govportlandpress.com The prototypical bipartite NLS in nucleoplasmin has the sequence KRPAATKKAGQAKKKK. wikipedia.orgkoreamed.org

Binding to Importin-α: Both monopartite and bipartite cNLSs are recognized by the importin-α subunit of the nuclear import receptor. wikipedia.orgkoreamed.org However, they interact with different binding sites on importin-α. Monopartite NLSs primarily bind to the major NLS-binding site of importin-α. portlandpress.com Bipartite NLSs, on the other hand, simultaneously engage both the major and minor NLS-binding sites of importin-α. portlandpress.com

FeatureSV40 T-Ag NLS (Monopartite)Nucleoplasmin NLS (Bipartite)
StructureSingle cluster of basic amino acids (PKKKRKV) wikipedia.orgkoreamed.orgTwo clusters of basic amino acids separated by a spacer (KRPAATKKAGQAKKKK) wikipedia.orgkoreamed.org
Interaction with Importin-αBinds primarily to the major NLS-binding site portlandpress.comBinds to both major and minor NLS-binding sites simultaneously portlandpress.com

Comparison with Other Monopartite NLSs

While the SV40 T-Ag NLS is a classic example, other monopartite NLSs exist, and they exhibit some variations. A proposed consensus sequence for monopartite NLSs is K-K/R-X-K/R, where X can be any amino acid. wikipedia.org

Comparative studies have revealed differences in the efficiency of nuclear import mediated by various monopartite NLSs. For instance, the c-Myc NLS (PAAKRVKLD) has been shown to have a significantly higher nuclear localization efficiency compared to the SV40 T-Ag NLS. wikipedia.org The efficiency of nuclear import can be influenced by the specific amino acid sequence, length, and net charge of the NLS. nih.gov

NLSSequenceKey Characteristics
SV40 T-AgPKKKRKV koreamed.orgCanonical monopartite NLS, extensively studied. ontosight.ai
c-MycPAAKRVKLD wikipedia.orgDemonstrated higher nuclear localization efficiency than SV40 T-Ag NLS. wikipedia.org
TUS-proteinKLKIKRPVK wikipedia.orgExample of another functional monopartite NLS. wikipedia.org

Contrasting Characteristics with Non-Conventional Nuclear Localization Signals (e.g., HIV-1 Vpr NLS, HIV-1 TAT NLS)

Non-conventional NLSs, such as those found in the HIV-1 proteins Vpr and Tat, utilize nuclear import pathways that are distinct from the classical importin-α/β-mediated pathway used by the SV40 T-Ag NLS.

HIV-1 Vpr NLS: The Vpr protein of HIV-1 contains two independent nuclear targeting signals. nih.gov Its import into the nucleus does not appear to rely on the classical NLS pathway and is independent of Ran-mediated GTP hydrolysis. nih.gov Evidence suggests that Vpr may directly interact with components of the nuclear pore complex (NPC). nih.gov Crystal structure analysis has shown that the C-terminus of Vpr can bind to both the major and minor NLS binding sites of importin-α, but it does so through an induced-fit mechanism, adopting different conformations. nih.gov This interaction with importin-α is thought to antagonize the nuclear import of host immune factors like IRF3 and NF-κB. elifesciences.org

HIV-1 TAT NLS: The NLS of the HIV-1 Tat protein also mediates nuclear import through a non-conventional pathway. nih.gov Unlike the SV40 T-Ag NLS, the Tat-NLS does not appear to be recognized by the importin-α/β heterodimer. nih.gov Its nuclear import is ATP-dependent but does not require soluble cytosolic factors. nih.gov A key distinction is that the Tat-NLS confers not only nuclear entry but also retention within the nucleus, a property not associated with classical NLSs like that of the SV40 T-Ag. nih.gov The basic domain of Tat, which contains the NLS, is rich in positively charged amino acids, and different regions within this domain can function as an NLS. asm.org

FeatureSV40 T-Ag NLSHIV-1 Vpr NLSHIV-1 TAT NLS
Import PathwayClassical (Importin-α/β dependent) wikipedia.orgkoreamed.orgNon-conventional, may directly engage NPC nih.govNon-conventional, importin-α/β independent nih.gov
RanGTP DependenceDependent nih.govIndependent nih.govNot explicitly dependent on RanGTP for import nih.gov
Nuclear RetentionConfers nuclear entry nih.gov-Confers nuclear entry and retention nih.gov
Interaction with Importin-αDirect binding to major site portlandpress.comBinds to major and minor sites via induced fit nih.govNot recognized by importin-α/β for import nih.gov

Evolutionary Insights into Classical NLS Diversity in Polyomaviruses

The family Polyomaviridae, to which SV40 belongs, displays considerable diversity in their classical NLSs, suggesting a complex evolutionary history. plos.org While the SV40 T-Ag NLS is a monopartite signal, the large T-antigens of many other human polyomaviruses possess bipartite cNLSs. researchgate.net

An alignment of the N-terminal VP1 sequences from various polyomaviruses reveals significant differences in amino acid composition. nih.gov For instance, the basic KRK motif, crucial for the nuclear transport of SV40 VP1, is absent in the VP1 sequences of several other polyomaviruses, including avian polyomavirus (APV). nih.gov This diversity in NLS sequences among polyomaviruses suggests that these viruses have evolved different strategies for nuclear entry, likely influenced by co-evolution with their respective hosts. plos.org The adaptation of NLS sequences can be a key determinant of host range and viral polymerase activity. nih.gov The heterogeneity in NLS structure and importin-α isoform binding affinity across different polyomavirus large T-antigens highlights the evolutionary plasticity of these nuclear targeting signals. researchgate.net

Applications of Sv40 T Ag Derived Nls Peptide in Academic Research

Facilitating Nuclear Delivery of Molecular Cargo in Gene Transfer Studies

A primary barrier in gene transfer is the efficient delivery of genetic material across the nuclear envelope to its site of action. The SV40 NLS peptide has been widely exploited to overcome this hurdle for various types of molecular cargo.

The nuclear import of plasmid DNA is a significant rate-limiting step for gene expression, particularly in non-dividing cells. researchgate.netnih.gov Research has demonstrated that plasmid nuclear import is a sequence-specific event. researchgate.netnih.gov The SV40 enhancer, a 72-base-pair DNA sequence, has been identified as a potent DNA nuclear targeting sequence (DTS). researchgate.netrochester.edu This enhancer region contains binding sites for numerous general transcription factors that naturally possess NLSs. researchgate.netrochester.edu The prevailing model suggests that when these NLS-containing transcription factors are synthesized in the cytoplasm, they bind to the SV40 enhancer sequence on the plasmid DNA. nih.govresearchgate.netnih.gov This binding effectively coats the plasmid with NLSs, allowing the entire DNA-protein complex to be recognized and transported into the nucleus by the cell's NLS-mediated import machinery. researchgate.netnih.gov

Studies have consistently shown that plasmids containing the SV40 enhancer sequence result in significantly higher levels of gene expression compared to plasmids lacking this sequence. researchgate.netnih.gov For instance, cytoplasmic injection of just a few copies of an SV40 enhancer-containing plasmid led to significant gene expression before cell division, whereas over 1000 copies of a plasmid without the enhancer showed no expression under the same conditions. researchgate.net Further research has confirmed that directly coupling the SV40 T-ag NLS peptide to plasmid DNA enhances transgene uptake and expression in zebrafish embryos. nih.gov When low copy numbers of a luciferase-expressing plasmid were bound to the NLS peptide, the percentage of embryos expressing the gene increased from 6% to 70%. nih.gov

Table 1: Research Findings on SV40 NLS in Plasmid DNA Import

Research Focus Key Finding Reference(s)
Mechanism of Import The SV40 enhancer acts as a DNA nuclear targeting sequence (DTS) by binding NLS-containing transcription factors, which then mediate nuclear import. nih.govresearchgate.netnih.govrochester.edu
Gene Expression Plasmids with the SV40 enhancer show significantly higher gene expression in transfected cells. researchgate.netnih.gov
Direct Conjugation Covalently linking the SV40 NLS peptide to plasmid DNA increases transgene expression in zebrafish embryos. nih.gov
PNA-NLS Fusion A bifunctional peptide combining a Peptide Nucleic Acid (PNA) with the SV40 NLS enhanced the transfection efficacy of plasmids. nih.govresearchgate.net

The SV40 NLS has also been instrumental in delivering smaller nucleic acid-based molecules, such as oligonucleotides and their synthetic analogs, peptide nucleic acids (PNAs), into the nucleus. These molecules have therapeutic potential as antisense agents or for gene regulation, but their efficacy depends on reaching their nuclear targets.

A significant advancement in this area was the creation of a bifunctional molecule fusing a PNA with the SV40 core NLS. nih.govresearchgate.net This PNA-NLS peptide was shown to markedly increase the nuclear uptake of oligonucleotides. nih.govresearchgate.net203.250.216 When used with the transfection agent polyethyleneimine, the PNA-NLS conjugate improved the nuclear translocation of fluorescently labeled oligonucleotides by up to eightfold. nih.govresearchgate.net This strategy cleverly circumvents the need for complex and potentially damaging chemical coupling procedures to attach the NLS directly to the therapeutic oligonucleotide. nih.gov In other research, peptides derived from protamine were fused to an SV40 NLS to successfully deliver oligonucleotides into prostate and bladder carcinoma cells, where they exerted antisense effects. medchemexpress.com

Table 2: Studies on SV40 NLS-Mediated Oligonucleotide and PNA Delivery

Delivery Strategy Molecular Cargo Key Outcome Reference(s)
PNA-NLS Fusion Fluorescently-labeled oligonucleotides Up to eightfold improvement in nuclear translocation. nih.govresearchgate.net203.250.216
Protamine-Fragment-NLS Fusion Antisense oligonucleotides Successful delivery and antisense effect in carcinoma cells. medchemexpress.com

The utility of the SV40 NLS extends to much larger structures, including viral vectors and nanoparticles. Researchers have successfully engineered the surface of bacteriophage lambda particles to display a 32-mer NLS peptide from the SV40 T-antigen. nih.govresearchgate.net These "NLS-phage" particles, when delivered into the cytoplasm, demonstrated a significantly higher affinity for the nucleus and resulted in more efficient expression of the genes they carried compared to unmodified phages. nih.govresearchgate.net

This work highlights the potential of the SV40 NLS as a modular component for creating sophisticated, nuclear-targeted gene delivery vehicles. nih.gov Further studies have explored the physical limits of this transport system, revealing that objects as large as 50 nanometers in diameter can be successfully transported through the nuclear pore complex, provided that an optimized SV40 NLS is displayed at a sufficient density on their surface. nih.govresearchgate.net

Development of Nuclear-Targeted Molecular Probes and Reporters

Beyond gene delivery, the SV40 NLS is used to construct molecular probes and reporters designed to function specifically within the nucleus. By attaching the NLS to a fluorescent protein, a photosensitizer, or other reporter molecules, researchers can ensure these tools accumulate where needed, enhancing signal-to-noise ratios and enabling precise studies of nuclear processes.

For example, a porphyrin derivative, a type of photosensitizer, was conjugated with the SV40 NLS peptide sequence [PKKKRKV]. acs.org This strategy was designed to facilitate the delivery of the porphyrin cargo into the nucleus for applications in photodynamic therapy and imaging. The results confirmed a distinct enhancement in the nuclear targeting ability of the molecular cargo when conjugated with the NLS. acs.org Similarly, Green Fluorescent Protein (GFP) fused with the SV40 NLS is a commonly used tool in cell biology. It serves as a positive control in experiments to confirm the functionality of the nuclear import machinery and to visually track nuclear transport dynamics. biorxiv.orgnih.govbiorxiv.org

Engineering Strategies for Optimized Nuclear Delivery Systems

Key findings in optimizing NLS-based delivery systems include:

Flanking Sequences are Critical: Studies using lambda phage particles as a model showed that truncating even a few amino acid residues from the C-terminus of a longer SV40 NLS peptide or replacing the N-terminus with common protein tags (e.g., FLAG-tag) could abolish nuclear transport activity. nih.gov This indicates that the context in which the core NLS is presented is crucial for its recognition by importin α. koreamed.orgnih.gov

NLS Density Matters: The number of NLS peptides displayed on the surface of a nanoparticle significantly impacts its nuclear localization. nih.gov For larger nanoparticles (~150 nm), an intermediate NLS density was found to be optimal for nuclear uptake, whereas for smaller nanoparticles (~25 nm), a surprising inverse relationship was observed, where lower NLS densities were more effective. nih.gov

Structural Modifications: The three-dimensional conformation of the NLS peptide is a key factor. koreamed.org Structurally modifying the SV40 NLS peptide through strategies like homodimerization or circularization has been shown to result in different transfection efficiencies, even when the primary amino acid sequence remains the same. koreamed.org

Charge Modification: The highly positive charge of the SV40 NLS can sometimes be a barrier to efficient delivery. To address this, researchers are developing novel NLSs with a zero net charge as potential substitutes for the classic SV40 NLS in next-generation therapeutics. youtube.com

Utility in Investigating Viral Protein Localization and Pathogenesis

The SV40 NLS is not only a tool for delivering cargo but also an object of study for understanding viral life cycles and pathogenesis. The nuclear import of viral proteins is essential for the replication of many viruses. The SV40 NLS serves as a model system for dissecting this process. For instance, the precise sequence requirements of the SV40 Vp1 capsid protein's NLS have been defined through mutagenesis, revealing two critical clusters of basic amino acids required for its function. nih.gov

Furthermore, the SV40 NLS is often used as a benchmark or control in studies of other viruses. In research on HIV-1, an SV40 NLS-GFP fusion protein was used as a positive control to validate experimental conditions for studying the nuclear import of the HIV-1 Tat protein. nih.gov In another study related to HIV-1, the native NLS of the antiviral MxB protein was replaced with the SV40T-NLS to investigate how different import pathways affect its function. frontiersin.org

A compelling application was demonstrated in research on the parasite Toxoplasma gondii. Scientists expressed the SV40-NLS fused to GFP within the parasite, which proved to be toxic. biorxiv.orgbiorxiv.org The toxicity was traced to the NLS peptide disrupting the parasite's nuclear import machinery by targeting its importin α. This finding not only illuminates a vulnerability in the parasite but also suggests a novel peptide-based therapeutic strategy. biorxiv.orgbiorxiv.org

Q & A

Q. What is the structural basis of the SV40 T-Ag-derived NLS peptide's nuclear targeting mechanism?

The SV40 T-Ag-derived NLS peptide (residues 47–55: PKKKRKV ) binds to importin-α via a classical monopartite interaction. Structural studies reveal two binding sites: a major site (anchored by Lys residues at positions 3–6, P3–P6) and a minor site (stabilized by Val47 and Glu48). The peptide adopts an extended conformation, with its positively charged core (KKKRK) forming electrostatic interactions with acidic pockets in importin-α's armadillo repeats . Crystallographic analyses (e.g., 1.75 Å resolution structures of fungal importin-α complexes) confirm that the peptide spans both binding sites, enabling high-affinity nuclear translocation .

Q. How should researchers design experiments using this NLS for nuclear delivery of cargo?

Key methodological considerations include:

  • Conjugation strategies : Use terminal cysteine residues for covalent linkage to cargo (e.g., proteins, plasmids) via heterobifunctional crosslinkers like SMCC .
  • Quantification : Measure nuclear uptake using fluorescence microscopy (e.g., FITC-labeled peptide) or subcellular fractionation followed by Western blotting .
  • Controls : Include scrambled NLS sequences (e.g., PKRKKVK) to distinguish sequence-specific effects from nonspecific charge-mediated uptake .

Q. What are the critical residues and modifications influencing the NLS peptide’s activity?

The core KKKRK motif (positions 3–7) is essential for importin-α binding. Mutagenesis studies show that substituting Lys residues with neutral or acidic amino acids reduces nuclear localization efficiency by >90% . C-terminal modifications (e.g., acetylation or amidation) do not impair activity, but N-terminal tags (e.g., GFP) may sterically hinder importin-α binding .

Advanced Research Questions

Q. How can contradictory findings about the NLS peptide’s role in transfection efficiency be resolved?

Some studies report sequence-specific nuclear targeting, while others attribute enhanced transfection to peptide-induced changes in lipoplex physicochemical properties (e.g., reduced zeta potential, improved cellular uptake). To isolate variables:

  • Compare intact NLS vs. scrambled NLS peptides conjugated to identical carriers (e.g., liposomes).
  • Quantify nuclear vs. cytoplasmic cargo delivery using dual-reporter systems (e.g., nuclear-localized luciferase vs. cytoplasmic β-galactosidase) .

Q. How does the SV40 NLS peptide compare to other NLSs (e.g., nucleoplasmin, dexamethasone) in optimizing gene delivery systems?

In multicomponent non-viral gene delivery systems, the SV40 NLS outperforms nucleoplasmin and dexamethasone in nuclear localization efficiency. For example, lipoplexes with SV40 NLS show 3–5× higher luciferase expression in vitro due to stronger importin-α binding affinity (Kd = 1.2–1.7 μM) . However, bipartite NLSs (e.g., nucleoplasmin) may exhibit tissue-specific advantages in vivo, requiring case-by-case optimization .

Q. What structural and biophysical techniques are used to characterize NLS-importin-α interactions?

  • X-ray crystallography : Resolves binding modes (e.g., elongated vs. staggered conformations) and critical residue contacts .
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH) and stoichiometry. For SV40 NLS, ITC reveals two non-symmetrical binding sites with Kd values of 1.23 μM and 1.69 μM .
  • Electron Density Maps : Identify flexible regions (e.g., N-/C-termini) and alternative binding modes in multi-basic sequences .

Q. How can researchers optimize multi-component delivery systems incorporating the SV40 NLS peptide?

  • Hierarchical screening : Test combinations of cell-penetrating peptides (CPPs), endosomal disruptors (e.g., GALA), and NLS peptides. For example, TAT-NLS heterodimers enhance transfection 2–3× compared to single motifs .
  • Dose optimization : Balance peptide/DNA ratios to avoid excessive positive charge (e.g., >5:1 ratios may cause cytotoxicity) .

Q. What in vivo models validate the nuclear targeting efficacy of this NLS peptide?

Transgenic zebrafish expressing luciferase under a nuclear-targeted promoter demonstrate dose-dependent nuclear delivery when injected with SV40 NLS-conjugated plasmids. Quantify signal intensity using bioluminescence imaging and normalize to cytoplasmic controls (e.g., mCherry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.